![molecular formula C16H19FN2O B6504417 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide CAS No. 1396783-41-7](/img/structure/B6504417.png)

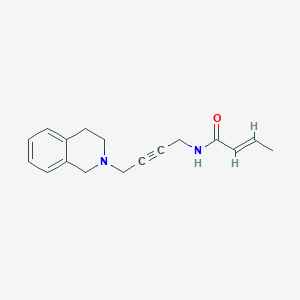

2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide” is a chemical compound with the molecular formula C12H17FN2 . It is a product for proteomics research .

Synthesis Analysis

The synthesis of this compound involves the rational remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure to accommodate efficient fluorine-18 labeling .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group, a pyrrolidinyl group, and an acetylamide group . The molecular weight is 208.28 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the remodeling of the amide moiety of a lead structure to accommodate efficient fluorine-18 labeling .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.28 and a molecular formula of C12H17FN2 .Wirkmechanismus

Target of Action

The primary targets of 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing them from carrying out their normal functions . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of Trk receptors affects various biochemical pathways. These receptors are involved in cell survival, growth, and differentiation pathways. By inhibiting these receptors, the compound can potentially alter these pathways, leading to changes in cell behavior . The exact pathways affected and their downstream effects are still being studied.

Pharmacokinetics

The development of suitable positron emission tomography (pet) radioligands would allow an in vivo exploration of this compound .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cells and tissues where the Trk receptors are expressed. In neurodegenerative diseases, the inhibition of Trk receptors could potentially slow disease progression . In cancers, the inhibition of these receptors could potentially reduce tumor growth and metastasis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQWJFBYLUMGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504341.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide](/img/structure/B6504357.png)

![2-(3-methylphenyl)-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504358.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B6504364.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)

![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)

![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea](/img/structure/B6504441.png)